molecular formula C22H26ClF2NO4 B016910 Nebivolol hydrochloride CAS No. 169293-50-9

Nebivolol hydrochloride

Cat. No. B016910
Key on ui cas rn: 169293-50-9
M. Wt: 441.9 g/mol
InChI Key: JWEXHQAEWHKGCW-BIISKSHESA-N
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Patent
US05759580

Procedure details

(±)-[2R*[1S*,5S*(S*)]]+[2R*[1S*,5R*(R*)]]-α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (142 g) was converted into the hydrochloric acid salt in ethanol (1000 ml). The crystals were filtered off and crystallized from ethanol. The second fraction of the crystallization was recrystallized from ethanol, yielding 10.3 g (6.6%) of (±)-[2R*[1S*,5S*(S*)]]-α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]hydrochloride; mp. 224.9° C. nebivolol hydrochloride (crystalline compound 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three
Name
α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]hydrochloride

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:16][CH:17]([CH:19]1[CH2:24][CH2:23][C:22]2[CH:25]=[C:26]([F:29])[CH:27]=[CH:28][C:21]=2[O:20]1)[OH:18])[CH2:2][CH:3]([CH:5]1[CH2:10][CH2:9][C:8]2[CH:11]=[C:12]([F:15])[CH:13]=[CH:14][C:7]=2[O:6]1)[OH:4].[ClH:30]>C(O)C>[ClH:30].[NH:1]([CH2:16][CH:17]([CH:19]1[CH2:24][CH2:23][C:22]2[CH:25]=[C:26]([F:29])[CH:27]=[CH:28][C:21]=2[O:20]1)[OH:18])[CH2:2][CH:3]([CH:5]1[CH2:10][CH2:9][C:8]2[CH:11]=[C:12]([F:15])[CH:13]=[CH:14][C:7]=2[O:6]1)[OH:4] |f:3.4|

Inputs

Step One
Name
Quantity
142 g
Type
reactant
Smiles
N(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol
CUSTOM
Type
CUSTOM
Details
The second fraction of the crystallization
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethanol

Outcomes

Product
Name
α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]hydrochloride
Type
product
Smiles
Cl.N(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05759580

Procedure details

(±)-[2R*[1S*,5S*(S*)]]+[2R*[1S*,5R*(R*)]]-α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (142 g) was converted into the hydrochloric acid salt in ethanol (1000 ml). The crystals were filtered off and crystallized from ethanol. The second fraction of the crystallization was recrystallized from ethanol, yielding 10.3 g (6.6%) of (±)-[2R*[1S*,5S*(S*)]]-α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]hydrochloride; mp. 224.9° C. nebivolol hydrochloride (crystalline compound 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three
Name
α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]hydrochloride

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:16][CH:17]([CH:19]1[CH2:24][CH2:23][C:22]2[CH:25]=[C:26]([F:29])[CH:27]=[CH:28][C:21]=2[O:20]1)[OH:18])[CH2:2][CH:3]([CH:5]1[CH2:10][CH2:9][C:8]2[CH:11]=[C:12]([F:15])[CH:13]=[CH:14][C:7]=2[O:6]1)[OH:4].[ClH:30]>C(O)C>[ClH:30].[NH:1]([CH2:16][CH:17]([CH:19]1[CH2:24][CH2:23][C:22]2[CH:25]=[C:26]([F:29])[CH:27]=[CH:28][C:21]=2[O:20]1)[OH:18])[CH2:2][CH:3]([CH:5]1[CH2:10][CH2:9][C:8]2[CH:11]=[C:12]([F:15])[CH:13]=[CH:14][C:7]=2[O:6]1)[OH:4] |f:3.4|

Inputs

Step One
Name
Quantity
142 g
Type
reactant
Smiles
N(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol
CUSTOM
Type
CUSTOM
Details
The second fraction of the crystallization
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethanol

Outcomes

Product
Name
α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]hydrochloride
Type
product
Smiles
Cl.N(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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